molecular formula C11H12N2OS B2738875 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol CAS No. 1152533-49-7

1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol

Cat. No.: B2738875
CAS No.: 1152533-49-7
M. Wt: 220.29
InChI Key: XXARSGOSKRNIKS-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-1H-imidazole-2-thione is a heterocyclic compound that features an imidazole ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethoxybenzaldehyde with thiourea in the presence of a base, such as potassium hydroxide, to form the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyphenyl)-1H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding imidazole-2-thiol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazole-2-thiol.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(2-Ethoxyphenyl)-1H-imidazole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-1h-imidazole-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate complexes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1H-imidazole-2-thione
  • 3-(2-Hydroxyphenyl)-1H-imidazole-2-thione
  • 3-(2-Methylphenyl)-1H-imidazole-2-thione

Uniqueness

3-(2-Ethoxyphenyl)-1H-imidazole-2-thione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-9(10)13-8-7-12-11(13)15/h3-8H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXARSGOSKRNIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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